2-[(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetamide
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Overview
Description
2-[(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl)sulfanyl]acetamide involves multiple steps. One common method starts with the preparation of the spiro[benzo[h]quinazoline] core, which is then functionalized to introduce the sulfanyl and acetamide groups. The reaction conditions typically involve the use of strong bases, such as potassium hydroxide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-[(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as a drug candidate due to its unique structure and biological activity.
Materials Science: The compound’s spiro structure makes it a candidate for use in the development of new materials with unique properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Spiro[benzo[h]quinazoline] Derivatives: These compounds share the spiro structure and have similar biological activities.
Sulfonamide Derivatives: These compounds contain the sulfanyl group and have similar chemical reactivity.
Uniqueness
What sets 2-[(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-1-yl)sulfanyl]acetamide apart is its combination of the spiro structure with the sulfanyl and acetamide groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C21H23N5O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-(12-methyl-11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-16-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-25-18(28)16-17(26-19(25)23-24-20(26)29-12-15(22)27)14-8-4-3-7-13(14)11-21(16)9-5-2-6-10-21/h3-4,7-8H,2,5-6,9-12H2,1H3,(H2,22,27) |
InChI Key |
YIUCHZVTABFAAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N5C1=NN=C5SCC(=O)N |
Origin of Product |
United States |
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